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Introduction
Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound

predominantly found in plants of the Ampelopsis genus, such as vine tea.[1][2] It has garnered

significant scientific interest due to its wide range of pharmacological properties, including

potent antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3] Unlike simple

chemical-based antioxidant assays (e.g., DPPH or ABTS), cell-based assays provide a more

biologically relevant assessment of a compound's antioxidant potential. These assays account

for crucial factors such as cell uptake, metabolism, and the ability to interact with and modulate

intracellular antioxidant defense mechanisms.[4]

This document provides detailed application notes and experimental protocols for evaluating

the antioxidant activity of Ampelopsin F using two key cell-based methodologies: direct

measurement of intracellular Reactive Oxygen Species (ROS) scavenging and assessment of

the upregulation of endogenous antioxidant pathways via Nuclear factor erythroid 2-related

factor 2 (Nrf2) signaling.
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This application note describes the use of the Cellular Antioxidant Activity (CAA) assay to

quantify the direct ROS-scavenging capability of Ampelopsin F within a cellular environment.

Assay Principle

The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate

(DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the

non-fluorescent 2',7'-Dichlorodihydrofluorescein (DCFH) intracellularly. In the presence of ROS,

DCFH is oxidized to the highly fluorescent compound 2',7'-Dichlorofluorescein (DCF).[5][6] An

antioxidant compound like Ampelopsin F that scavenges intracellular ROS will inhibit the

oxidation of DCFH to DCF, resulting in a quantifiable reduction in fluorescence intensity. A pro-

oxidant stressor, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or high

glucose, is often used to induce ROS production.[4][5]

Quantitative Data Summary: Cellular Antioxidant Activity (CAA) of Ampelopsin F

The following table summarizes the effective concentration of Ampelopsin F
(Dihydromyricetin) in reducing intracellular ROS, as determined by the CAA assay.

Compound Cell Line EC₅₀ (µmol/L) Reference

Ampelopsin F (DHM) L-02 226.26 [4][7]

C8-DHM (Acylated

Derivative)
L-02 35.14 [4][7]

Quercetin (Control) L-02 10.99 [4]

EC₅₀ (Median Effective Concentration) is the concentration of the compound required to inhibit

50% of the ROS-induced fluorescence.
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Cell Preparation

Treatment

ROS Induction & Measurement

Seed Adherent Cells
(e.g., L-02, HepG2, ARPE-19)

in 96-well black, clear-bottom plate

Incubate for 24h
(37°C, 5% CO₂)

until ~80-90% confluent

Wash cells with PBS

Add Ampelopsin F (various conc.)
+ DCFH-DA probe (e.g., 25 µM)

to each well

Incubate for 1h
(37°C, 5% CO₂)

Wash cells with PBS

Add ROS Inducer
(e.g., AAPH, High Glucose)

Immediately measure fluorescence
(Ex: 485 nm, Em: 530 nm)
kinetically over 1h at 37°C

i4

Data Analysis:
Calculate EC₅₀

Click to download full resolution via product page

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
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Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from methodologies used for Ampelopsin F and its derivatives.[4][5]

Cell Culture and Plating:

Culture a suitable adherent cell line (e.g., human liver L-02, human retinal pigment

epithelial ARPE-19, or human hepatocellular carcinoma HepG2) in appropriate media.[4]

[5][8]

Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴

cells/well in 100 µL of culture medium.

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere until cells reach approximately 80-

90% confluency.

Compound and Probe Incubation:

Prepare stock solutions of Ampelopsin F in a suitable solvent (e.g., DMSO) and make

serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g.,

10, 25, 50, 100, 200 µM).

Prepare a 25 µM working solution of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

in serum-free medium.

Remove the culture medium from the cells and wash each well gently with 100 µL of

sterile Phosphate-Buffered Saline (PBS).

Add 100 µL of medium containing both the desired concentration of Ampelopsin F and 25

µM DCFH-DA to each well. Include appropriate controls (vehicle control, positive control

like Quercetin).

Incubate the plate for 1 hour at 37°C.

ROS Induction and Measurement:

After incubation, carefully remove the treatment solution and wash the cells twice with 100

µL of PBS.
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Add 100 µL of a ROS inducer solution (e.g., 600 µM AAPH or 30 mM high glucose in PBS)

to each well.[4][5]

Immediately place the plate into a fluorescence microplate reader pre-warmed to 37°C.

Measure fluorescence intensity kinetically every 5 minutes for 1 hour, using an excitation

wavelength of ~485 nm and an emission wavelength of ~530 nm.[9]

Data Analysis:

Calculate the area under the curve (AUC) from the kinetic fluorescence readings.

Normalize the data against the vehicle control to determine the percentage inhibition of

ROS production for each concentration of Ampelopsin F.

Plot the percentage inhibition against the log of Ampelopsin F concentration and use a

non-linear regression model to calculate the EC₅₀ value.

Application Note 2: Upregulation of Endogenous
Antioxidant Defenses via Nrf2 Pathway
This application note describes methods to determine the indirect antioxidant activity of

Ampelopsin F by measuring its ability to activate the Keap1-Nrf2 signaling pathway, a master

regulator of the cellular antioxidant response.[10][11]

Pathway Principle

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its

inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11]

Upon exposure to oxidative stress or activators like Ampelopsin F, Keap1 is modified,

releasing Nrf2.[10][12] The stabilized Nrf2 then translocates to the nucleus, where it binds to

the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding

initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes

like Superoxide Dismutase (SOD), Catalase (CAT), Heme Oxygenase-1 (HO-1), and enzymes

involved in glutathione (GSH) synthesis and regeneration.[13][14]

Keap1-Nrf2 Signaling Pathway Activated by Ampelopsin F
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Caption: Ampelopsin F promotes Nrf2 nuclear translocation and antioxidant gene expression.
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Quantitative Data Summary: Nrf2 Pathway Activation and Enzyme Upregulation

The following tables summarize the effects of Ampelopsin F (Dihydromyricetin) on Nrf2

pathway proteins and downstream antioxidant enzyme activities in different cell models.

Table 2.1: Effect of Ampelopsin F on Nrf2 Pathway Protein Expression

Cell Line Treatment Concentration Outcome Reference

IPEC-J2 Ampelopsin F
10, 20, 40

µmol/mL

Significant

increase in

nuclear Nrf2

[14][15]

IPEC-J2 Ampelopsin F
10, 20, 40

µmol/mL

Significant

upregulation of

HO-1 protein

[14][15]

AML-12 & IEC-6 Ampelopsin F Not specified

Inhibition of

Keap1,

promotion of

nuclear Nrf2

[12]

Table 2.2: Effect of Ampelopsin F on Antioxidant Enzyme Activity
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Cell Line Stressor
Treatment
Conc.

Outcome Reference

ARPE-19 High Glucose 50, 100, 200 µM

Dose-dependent

increase in SOD

activity

[5]

ARPE-19 High Glucose 50, 100, 200 µM

Dose-dependent

increase in CAT

activity

[5]

ARPE-19 High Glucose 50, 100, 200 µM

Dose-dependent

increase in GSH

levels

[5]

HUVECs
Sodium

Nitroprusside
Not specified

Increased SOD

activity
[16]

Experimental Workflow: Nrf2 Nuclear Translocation Assay (Western Blot)
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Cell Culture & Treatment

Protein Extraction

Western Blotting

Culture cells
(e.g., IPEC-J2)
in 6-well plates

Treat with Ampelopsin F
(e.g., 10, 20, 40 µM)

for a specified time (e.g., 24h)

Harvest cells

Perform nuclear and cytoplasmic
fractionation using a commercial kit

Determine protein concentration
of each fraction (e.g., BCA assay)

Separate proteins by
SDS-PAGE

Transfer proteins to
PVDF membrane

Block membrane and probe with
primary antibodies (anti-Nrf2, anti-Keap1,

anti-Lamin B1, anti-GAPDH)

Incubate with HRP-conjugated
secondary antibody

Detect signal with ECL substrate
and image the blot

b6

Densitometry Analysis:
Quantify band intensity

Click to download full resolution via product page

Caption: Workflow for assessing Nrf2 nuclear translocation via Western Blot.
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Detailed Protocol 1: Nrf2 Nuclear Translocation by Western Blot

This protocol is a representative method based on studies showing Ampelopsin F-induced

Nrf2 activation.[12][14]

Cell Culture and Treatment:

Seed cells (e.g., IPEC-J2) in 6-well plates and grow to 80-90% confluency.

Treat cells with various concentrations of Ampelopsin F (e.g., 0, 10, 20, 40 µM) for a

predetermined time (e.g., 12-24 hours).

Nuclear and Cytoplasmic Extraction:

Following treatment, wash cells with ice-cold PBS and harvest by scraping.

Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's

instructions to separate the protein fractions.

Determine the protein concentration of both the nuclear and cytoplasmic lysates using a

BCA Protein Assay Kit.

Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction

onto a 10% SDS-PAGE gel.

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 (for nuclear

fractions), Keap1 (for cytoplasmic fractions), Lamin B1 (nuclear loading control), and

GAPDH (cytoplasmic loading control).

Wash the membrane three times with TBST and incubate with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.

Capture the chemiluminescent signal using an imaging system.

Data Analysis:

Quantify the band intensities using densitometry software (e.g., ImageJ).

Normalize the Nrf2 band intensity to the Lamin B1 band intensity for nuclear fractions.

Normalize Keap1 to GAPDH for cytoplasmic fractions.

Express the results as fold-change relative to the untreated control group.

Detailed Protocol 2: Antioxidant Enzyme Activity Assays

This protocol provides a general framework for measuring the activity of key antioxidant

enzymes following cell treatment with Ampelopsin F.[5]

Cell Culture and Treatment:

Seed cells in 6-well plates or 100 mm dishes and grow to 80-90% confluency.

Treat cells with Ampelopsin F at desired concentrations. If applicable, co-treat with a

stressor (e.g., high glucose) to induce an oxidative state.

Cell Lysis:

After treatment, wash cells with ice-cold PBS and harvest.

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a specific buffer provided in an

assay kit) on ice.

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell

debris.

Collect the supernatant (total cell lysate) and determine the protein concentration.

Enzyme Activity Measurement:
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Use commercially available colorimetric assay kits to measure the activity of Superoxide

Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) according to the

manufacturer's instructions.

These kits typically involve a specific substrate that, when acted upon by the enzyme,

produces a colored product measurable with a spectrophotometer.

Measure the absorbance at the specified wavelength for each assay.

Data Analysis:

Calculate the enzyme activity based on the standard curve provided in the kit.

Normalize the enzyme activity to the total protein concentration of the lysate (e.g., U/mg

protein).

Compare the activity in Ampelopsin F-treated samples to the untreated or vehicle-treated

controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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